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Compound of Interest

2,2-Dihydroxy-1-phenylethan-1-
Compound Name:
one

Cat. No.: B089843

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2-
dihydroxy-1-phenylethan-1-one, also known as phenylglyoxal monohydrate. This compound,
with the CAS number 1075-06-5, is a valuable intermediate in pharmaceutical synthesis.[1]
This document presents available spectroscopic data from Infrared (IR) spectroscopy, Nuclear
Magnetic Resonance (NMR), and Mass Spectrometry (MS), along with detailed experimental
protocols for data acquisition.

Chemical Structure and Properties

e |[UPAC Name: 2,2-dihydroxy-1-phenylethan-1-one

o Synonyms: Phenylglyoxal monohydrate, Dioxyacetophenone[2][3]
e Molecular Formula: CsHsOs3[2]

» Molecular Weight: 152.15 g/mol [2]

o Appearance: White to light yellow or pinkish powder[1]

e Melting Point: 76-79 °C[1]

e Boiling Point: 142 °C at 125 mmHg[1]
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Spectroscopic Data

The structural elucidation of 2,2-dihydroxy-1-phenylethan-1-one is achieved through a
combination of spectroscopic techniques. Each method provides unique insights into the
molecular framework of the compound.

Infrared (IR) Spectroscopy

The IR spectrum of 2,2-dihydroxy-1-phenylethan-1-one is characterized by the presence of
hydroxyl, carbonyl, and aromatic functionalities. While a publicly available, fully assigned
spectrum is limited, the expected absorption bands are summarized in the table below. The
presence of a broad O-H stretching band is indicative of the dihydroxy group, and the strong
carbonyl absorption confirms the ketone functionality.

Wavenumber (cm~?) Intensity Assignment

3500-3200 Strong, Broad O-H stretch (gem-diol)
3100-3000 Medium Aromatic C-H stretch
1680-1660 Strong C=0 stretch (ketone)
1600-1450 Medium to Weak C=C stretch (aromatic ring)
1300-1000 Medium C-O stretch

Aromatic C-H bend

750-690 Strong ]
(monosubstituted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
the molecule. In solution, 2,2-dihydroxy-1-phenylethan-1-one can exist in equilibrium with its
aldehyde form, which may be reflected in the NMR spectra.[4]

A predicted *H NMR spectrum in D20 suggests the presence of aromatic protons and a
methine proton.[5] The chemical shifts of the hydroxyl protons are often broad and may
exchange with deuterium in deuterated solvents.
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Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
Aromatic (ortho-
~8.0-7.8 m 2H
protons)
Aromatic (meta- and
~7.6-7.4 m 3H
para-protons)
~6.0 s 1H -CH(OH)2
Variable brs 2H -OH

Note: Predicted data. Actual chemical shifts and multiplicities may vary depending on the

solvent and concentration.

No experimental 3C NMR data for 2,2-dihydroxy-1-phenylethan-1-one is readily available.
The expected chemical shifts are based on the functional groups present in the molecule.

Chemical Shift (8) ppm Assighment
~195 C=0 (ketone)
~135-128 Aromatic carbons
~95 -C(OH)2

Note: Predicted data based on typical chemical shift ranges.

Mass Spectrometry (MS)

The mass spectrum of the anhydrous form, phenylglyoxal (CsHeO2), is available from the NIST
WebBook. In the mass spectrometer, the hydrated form, 2,2-dihydroxy-1-phenylethan-1-one,
is expected to readily lose a molecule of water (18 amu) upon ionization. Therefore, the mass
spectrum will be dominated by fragments of the anhydrous phenylglyoxal.

The electron ionization (El) mass spectrum of phenylglyoxal shows a prominent molecular ion
peak at m/z = 134. The base peak at m/z = 105 corresponds to the benzoyl cation [CeHsCO]™,
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formed by the cleavage of the C-C bond between the two carbonyl groups. Another significant
fragment is observed at m/z = 77, corresponding to the phenyl cation [CeHs]*.

miz Relative Intensity Assighment

[M]* (Molecular ion of

134 High

Phenylglyoxal)
105 100 (Base Peak) [CeHsCOL
77 High [CeHs]*

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data
presented.

Infrared (IR) Spectroscopy Protocol
Sample Preparation (Solid Film Method):

A small amount of 2,2-dihydroxy-1-phenylethan-1-one (approximately 10-20 mg) is
dissolved in a minimal amount of a volatile solvent such as acetone or dichloromethane.

e Asingle, clean potassium bromide (KBr) or sodium chloride (NaCl) salt plate is placed on a
clean surface.

e Adrop of the prepared solution is applied to the surface of the salt plate.

e The solvent is allowed to evaporate completely, leaving a thin, solid film of the sample on the
plate.

e The salt plate is then mounted in the sample holder of the FT-IR spectrometer.
Data Acquisition:

o A background spectrum of the empty sample compartment is recorded to subtract the
spectral contributions of atmospheric water and carbon dioxide.
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e The sample spectrum is then acquired by passing an infrared beam through the prepared
solid film.

e The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol

Sample Preparation:

e Approximately 5-10 mg of 2,2-dihydroxy-1-phenylethan-1-one is accurately weighed and
placed in a clean, dry NMR tube.

e About 0.6-0.7 mL of a deuterated solvent (e.g., deuterated chloroform (CDCls), deuterated
dimethyl sulfoxide (DMSO-de), or deuterated water (D20)) is added to the NMR tube to
dissolve the sample.

o A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not
already present in the solvent.

e The tube is capped and gently agitated to ensure complete dissolution and a homogenous
solution.

Data Acquisition:
e The NMR tube is placed in the spectrometer's probe.
e The magnetic field is shimmed to achieve homogeneity.

e For 1H NMR, a standard pulse-acquire sequence is used. For 13C NMR, a proton-decoupled
pulse sequence is typically employed to simplify the spectrum.

e The free induction decay (FID) signal is acquired and then Fourier-transformed to obtain the
NMR spectrum.

Mass Spectrometry Protocol

Sample Introduction and lonization (Electron lonization - El):
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e A small amount of the solid sample is introduced into the mass spectrometer, typically via a
direct insertion probe.

o The sample is heated under high vacuum to induce vaporization.

e The gaseous molecules are then bombarded with a high-energy electron beam (typically 70
eV).

e This bombardment leads to the ejection of an electron from the molecule, forming a
positively charged molecular ion (M*) and subsequent fragment ions.

Mass Analysis and Detection:

e The resulting ions are accelerated by an electric field into the mass analyzer (e.g., a
guadrupole or magnetic sector).

e The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

e The separated ions are detected, and their abundance is recorded as a function of their m/z
value to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural confirmation of 2,2-
dihydroxy-1-phenylethan-1-one using the described spectroscopic methods.
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Structural Elucidation of 2,2-dihydroxy-1-phenylethan-1-one

G,2-dihydroxy-1-pheny|ethan-1-on9

C-H Framework
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IR Spectroscopy 13C NMR (Mass Spectrometry)
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Confirmed Structure

Click to download full resolution via product page

Caption: Workflow for structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2,2-dihydroxy-1-phenylethan-1-
one: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089843#spectroscopic-data-of-2-2-dihydroxy-1-
phenylethan-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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